Benzenesulfonamide, 4-methyl-N-(3-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-methyl-N-(3-oxobutyl)- is an organic compound with the molecular formula C11H15NO3S and a molecular weight of 241.3067 g/mol . This compound belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. It is also known by its CAS number 82125-95-9 .
Preparation Methods
The synthesis of benzenesulfonamide, 4-methyl-N-(3-oxobutyl)- involves several steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-oxobutylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Benzenesulfonamide, 4-methyl-N-(3-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(3-oxobutyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-methyl-N-(3-oxobutyl)- involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition can lead to reduced tumor growth and increased apoptosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic byproducts in the tumor cells .
Comparison with Similar Compounds
Benzenesulfonamide, 4-methyl-N-(3-oxobutyl)- can be compared with other benzenesulfonamide derivatives such as:
p-Toluenesulfonamide: Similar in structure but lacks the 3-oxobutyl group.
N-Butyl-Benzenesulfonamide: Contains a butyl group instead of the 3-oxobutyl group.
N-Ethyl-4-methylbenzenesulfonamide: Contains an ethyl group instead of the 3-oxobutyl group
These compounds share similar chemical properties but differ in their specific applications and biological activities due to the variations in their substituent groups.
Properties
CAS No. |
82125-95-9 |
---|---|
Molecular Formula |
C11H15NO3S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
4-methyl-N-(3-oxobutyl)benzenesulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-9-3-5-11(6-4-9)16(14,15)12-8-7-10(2)13/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
NQPYXNZQRKEDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.